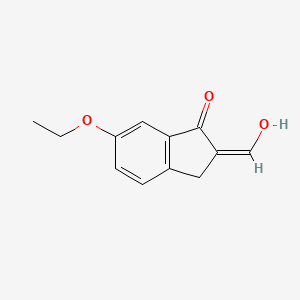
4Chloro3TrifluoromethoxyphenylboornicAcid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-Trifluoromethoxyphenylboronic Acid is an organoboron compound with the molecular formula C7H5BClF3O2. It is a white to pale yellow crystalline powder that is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-Trifluoromethoxyphenylboronic Acid typically involves the reaction of 4-Chloro-3-Trifluoromethoxyphenylboronic Acid with boron reagents under controlled conditions. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 4-Chloro-3-Trifluoromethoxyphenylboronic Acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-Trifluoromethoxyphenylboronic Acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF or toluene) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Aryl amines or aryl thiols.
Scientific Research Applications
4-Chloro-3-Trifluoromethoxyphenylboronic Acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: Used in the development of biologically active molecules and probes for studying biological processes.
Medicine: Plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 4-Chloro-3-Trifluoromethoxyphenylboronic Acid primarily involves its role as a boronic acid in cross-coupling reactions. In the Suzuki-Miyaura reaction, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are specific to the reaction conditions and the substrates used.
Comparison with Similar Compounds
4-Chloro-3-Trifluoromethoxyphenylboronic Acid can be compared with other boronic acids and derivatives, such as:
- Phenylboronic Acid
- Methylboronic Acid
- Ethylboronic Acid
- Propylboronic Acid
- Cyclopentylboronic Acid
Uniqueness: The presence of the trifluoromethoxy group in 4-Chloro-3-Trifluoromethoxyphenylboronic Acid imparts unique electronic properties, making it more reactive in certain cross-coupling reactions compared to other boronic acids. This functional group also enhances the compound’s stability and solubility in organic solvents .
Properties
CAS No. |
176976-42-2 |
|---|---|
Molecular Formula |
C14H25NO11 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



